(R)-1-(5-Bromofuran-2-yl)propan-1-amine
Description
(R)-1-(5-Bromofuran-2-yl)propan-1-amine is a chiral amine derivative featuring a brominated furan ring. Its molecular formula is C₇H₁₀BrNO, with a molecular weight of 204.06 g/mol. The compound’s stereochemistry (R-configuration) and bromine substituent at the 5-position of the furan ring make it a valuable intermediate in medicinal chemistry, particularly in synthesizing fluorescent probes and bioactive molecules . The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the furan ring contributes aromaticity and π-electron density.
Properties
Molecular Formula |
C7H10BrNO |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
(1R)-1-(5-bromofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H10BrNO/c1-2-5(9)6-3-4-7(8)10-6/h3-5H,2,9H2,1H3/t5-/m1/s1 |
InChI Key |
MGXYYMRIXYJCPG-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(O1)Br)N |
Canonical SMILES |
CCC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromofuran-2-yl)propan-1-amine typically involves the bromination of a furan ring followed by the introduction of the propan-1-amine group. One common method involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromofuran.
Formation of Propan-1-amine: The brominated furan is then reacted with a suitable amine precursor, such as ®-1-chloropropane, in the presence of a base like sodium hydride (NaH) to form ®-1-(5-Bromofuran-2-yl)propan-1-amine.
Industrial Production Methods
Industrial production of ®-1-(5-Bromofuran-2-yl)propan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu, Grignard reagents
Major Products Formed
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted furan derivatives
Scientific Research Applications
®-1-(5-Bromofuran-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the amine group can participate in various binding interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include compounds with variations in the heterocyclic core, substituent type/position, and stereochemistry. Below is a comparative analysis:
Electronic and Steric Effects
- Bromine vs. Methyl Substitution : The bromine atom in the target compound increases electrophilicity and serves as a leaving group in nucleophilic substitutions, unlike the methyl group in its analogue. This difference makes the brominated compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Furan vs.
- Steric Influence : The (R)-configuration in all three compounds ensures enantioselective interactions, particularly in chiral environments such as enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
